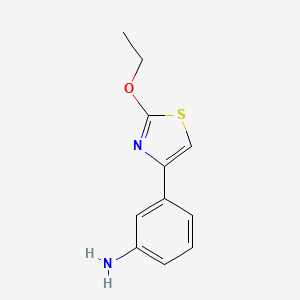
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-ethoxy-1,3-thiazole with aniline under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the aniline, followed by nucleophilic substitution with 2-ethoxy-1,3-thiazole . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
6-Ethoxy-1,3-benzothiazol-2-amine: Utilized in the synthesis of Schiff base ligands and metal chelates.
Uniqueness
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H14N2OS
- Molecular Weight : 226.31 g/mol
- Structural Features : The compound consists of an aniline moiety linked to a thiazole ring with an ethoxy substituent at the 2-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing thiazole and pyrazole rings exhibit significant biological activities, particularly in inhibiting enzymes involved in cell proliferation and microbial growth .
Antimicrobial Activity
Several studies have documented the antimicrobial properties of thiazole derivatives:
- Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, derivatives with thiazole rings have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : The compound has been shown to inhibit cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these activities were reported at approximately 10 µM for MCF7 and 15 µM for HT29 cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| HT29 | 15 |
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives showed that modifications at the ethoxy position significantly enhanced antibacterial activity. The presence of electron-withdrawing groups was found to improve potency against resistant bacterial strains .
- Anticancer Research : A medicinal chemistry campaign focused on thiazole derivatives revealed that structural modifications could lead to improved selectivity and potency against various cancer cell lines. The introduction of an ethoxy group was associated with increased solubility and bioavailability .
Properties
CAS No. |
760114-15-6 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(2-ethoxy-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-11-13-10(7-15-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3 |
InChI Key |
VFDXHLMTFOUSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CS1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















